molecular formula C21H28N4O6 B11161954 ethyl 4-{N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate

ethyl 4-{N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate

Cat. No.: B11161954
M. Wt: 432.5 g/mol
InChI Key: VNAATTPURJGKMU-UHFFFAOYSA-N
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Description

Ethyl 4-{N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate is a complex organic compound that features an indole moiety. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate involves multiple steps. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative is then coupled with glycine and piperazine-1-carboxylate under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of quinoline derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Ethyl 4-{N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of cancer cell growth and antiviral activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .

Properties

Molecular Formula

C21H28N4O6

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl 4-[2-[(4,6-dimethoxy-1-methylindole-2-carbonyl)amino]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H28N4O6/c1-5-31-21(28)25-8-6-24(7-9-25)19(26)13-22-20(27)17-12-15-16(23(17)2)10-14(29-3)11-18(15)30-4/h10-12H,5-9,13H2,1-4H3,(H,22,27)

InChI Key

VNAATTPURJGKMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)C2=CC3=C(N2C)C=C(C=C3OC)OC

Origin of Product

United States

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